

Linalyl Acetate (CAS 115-95-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Linalyl Acetate*

Cat. No.: *B1675413*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **Linalyl Acetate** (CAS No. 115-97-7), a widely used fragrance and flavoring agent. It is a naturally occurring monoterpenoid and a principal component of essential oils from lavender and bergamot.^{[1][2][3]} This guide consolidates key physicochemical properties, toxicological data, environmental fate, and experimental protocols into a structured format for easy reference and application in research and development.

Chemical and Physical Properties

Linalyl acetate is a clear, colorless liquid characterized by a pleasant, fruity odor reminiscent of bergamot and lavender.^{[1][2][3]} It is the acetate ester of linalool, with which it often co-occurs in nature.^{[1][3]}

Table 1: General Information & Identifiers

Property	Value	Source
CAS Number	115-95-7	[1] [4]
Molecular Formula	C ₁₂ H ₂₀ O ₂	[1] [4]
Molecular Weight	196.29 g/mol	[1] [4]
IUPAC Name	3,7-dimethylocta-1,6-dien-3-yl acetate	[1]
Synonyms	Linalool acetate, Bergamiol, Bergamol	[1]
EC Number	204-116-4	[5]

| Physical State | Liquid |[\[1\]](#)[\[6\]](#) |

Table 2: Physicochemical Data

Property	Value	Conditions	Source
Boiling Point	220 °C	at 1013 hPa	[3] [6]
Melting Point	< 0 °C		[6]
Density	0.901 g/mL	at 25 °C	[3]
Vapor Pressure	0.61 Pa	at 25 °C	[6]
Flash Point	85 °C (185 °F)	Closed cup	[1]
Water Solubility	30 mg/L		[6]
Log K _{ow} (Octanol/Water Partition Coeff.)	3.9	Measured	[6]

| Refractive Index | 1.451 - 1.453 | at 20 °C |[\[3\]](#)[\[7\]](#) |

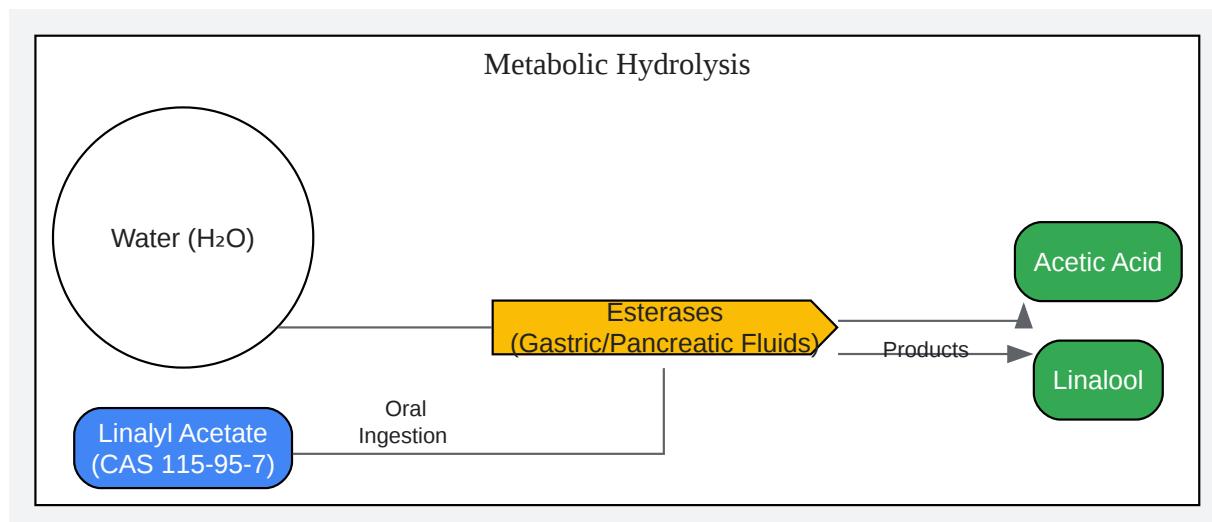
Toxicological and Safety Data

Linalyl acetate exhibits very low acute toxicity in mammals.^[6] It is classified as a skin and eye irritant and may cause an allergic skin reaction.^{[4][5][8]}

Table 3: Mammalian Toxicology

Endpoint	Species	Route	Value	Classification/Remarks	Source
Acute Oral Toxicity (LD ₅₀)	Rat	Oral	> 9,000 mg/kg bw	Virtually nontoxic	[5]
Acute Oral Toxicity (LD ₅₀)	Rat	Oral	13,934 mg/kg bw	Behavioral effects observed	[4]
Acute Dermal Toxicity (LD ₅₀)	Rabbit	Dermal	> 5,000 mg/kg bw	Virtually nontoxic	[5]
Acute Inhalation Toxicity (LC ₅₀)	-	Inhalation	> 2740 mg/m ³	Very low toxicity	[6]
Skin Irritation	Rabbit	Dermal	-	Irritant (OECD Guideline 404)	[5]
Eye Irritation	Rabbit	Ocular	-	Irritant (OECD Guideline 405)	[5]
Skin Sensitization	-	Dermal	-	May cause an allergic skin reaction	[5][8]
Reproduction /Developmental Toxicity (NOAEL)	Rat	Oral	500 mg/kg bw/day	Based on decreased litter size and pup morbidity	[6]

| Genotoxicity | In vitro | - | Negative | Does not induce gene mutations or chromosomal effects | [6] |


Table 4: Ecotoxicological Data

Endpoint	Species	Duration	Value	Remarks	Source
Acute Fish Toxicity (LC ₅₀)	Cyprinus carpio (Common Carp)	96 h	11 mg/L	Harmful to aquatic life (OECD 203)	[9]
Biodegradation	-	28 days	70-80%	Readily biodegradable (OECD 301F)	[6][9]

| Bioaccumulation Factor (BCF) | - | - | 412 (calculated) | Expected to bioaccumulate, but rapid hydrolysis may limit uptake | [6] |

Metabolic Fate and Environmental Behavior

Upon oral ingestion, **linalyl acetate** is expected to be rapidly hydrolyzed to linalool and acetic acid in the gastrointestinal tract.[6] This hydrolysis is a critical step in its metabolism and toxicokinetics. Environmentally, it partitions primarily to water and is readily biodegradable.[6]

[Click to download full resolution via product page](#)

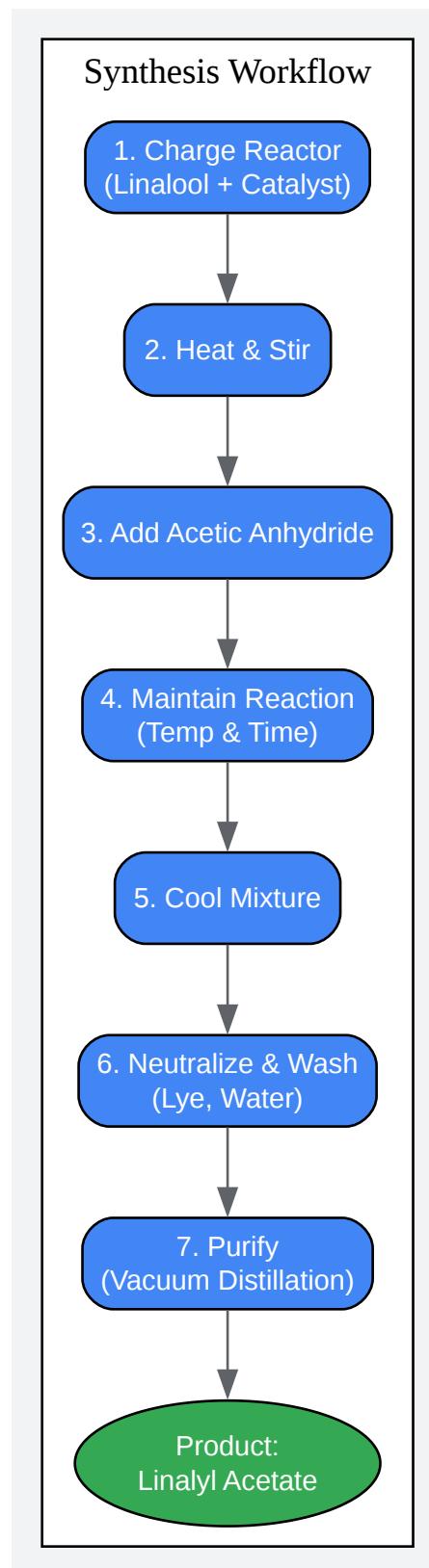
Caption: Metabolic hydrolysis of **Linalyl Acetate**.

Experimental Protocols

Protocol 4.1: Synthesis via Esterification

This protocol describes a general method for synthesizing **linalyl acetate** from linalool and acetic anhydride, adapted from common industrial practices.[10]

Objective: To synthesize **linalyl acetate** through the esterification of linalool.


Materials:

- Linalool (reactant)
- Acetic anhydride (acylating agent)
- p-Toluenesulfonic acid (catalyst)
- 250 mL three-necked flask
- Heating oil bath with magnetic stirrer

- Separatory funnel
- Vacuum distillation apparatus
- Dilute sodium hydroxide solution (lye)
- Water

Methodology:

- Equip the three-necked flask with a stirrer, thermometer, and dropping funnel. Place it in a heating oil bath.
- Charge the flask with linalool and the catalyst, p-toluenesulfonic acid (0.05-0.25 wt% of total reactants).[10]
- Begin stirring and heat the mixture to the desired reaction temperature (e.g., 5-45 °C).[10]
- Add acetic anhydride dropwise from the dropping funnel to the flask. The molar ratio of linalool to acetic anhydride can range from 1:1 to 1:4.[10]
- Maintain the reaction temperature and continue stirring for the specified reaction time (e.g., 10-150 minutes).[10]
- After the reaction is complete, cool the mixture to room temperature.
- Transfer the reaction mixture to a separatory funnel. Wash sequentially with a dilute sodium hydroxide solution and then with water to neutralize and remove the acid catalyst.
- Separate the organic layer.
- Purify the crude product by vacuum distillation to obtain pure **linalyl acetate**.[10]

[Click to download full resolution via product page](#)

Caption: Workflow for **Linalyl Acetate** Synthesis.

Protocol 4.2: Skin Irritation Assessment (Adapted from OECD Guideline 404)

This protocol outlines the key steps for assessing the skin irritation potential of **linalyl acetate**.

Objective: To determine the potential of **linalyl acetate** to cause skin irritation.

Materials:

- **Linalyl acetate** (test substance)
- Healthy young adult albino rabbits (3 animals)
- Surgical gauze patches (approx. 2.5 cm x 2.5 cm)
- Porous adhesive tape
- Clippers

Methodology:

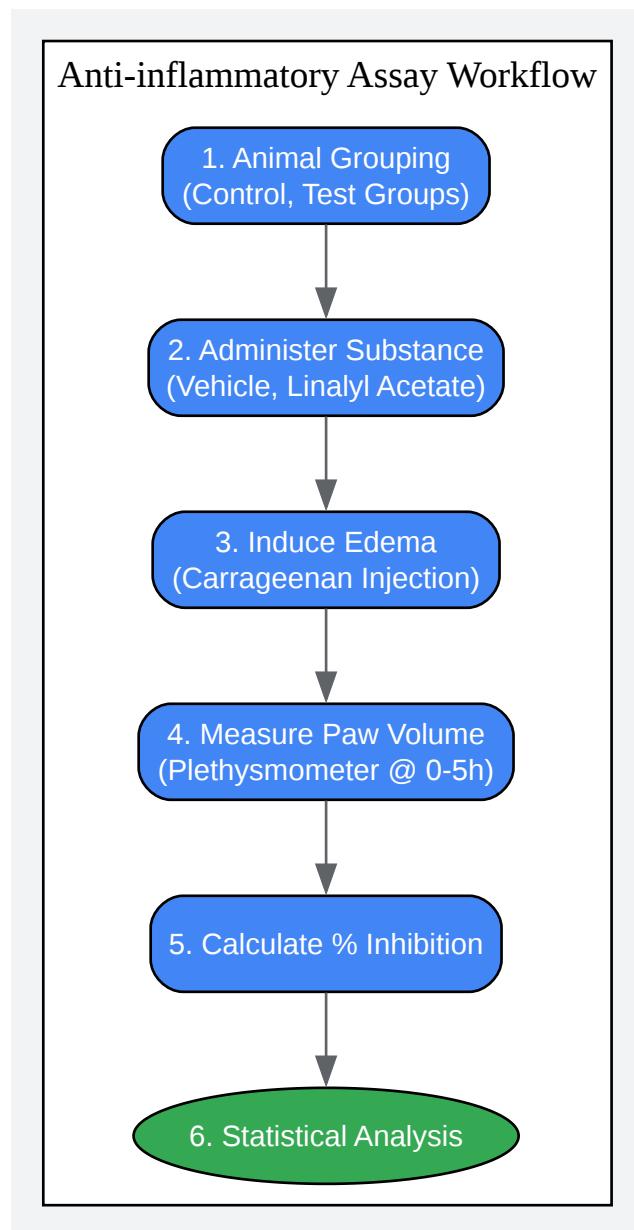
- Animal Preparation: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of each animal.
- Substance Application: Apply 0.5 mL of the liquid test substance (**linalyl acetate**) to a gauze patch.
- Exposure: Apply the patch to an area of intact skin and secure it with adhesive tape. Create a second, abraded site on each animal and apply another patch in the same manner. The patch should be loosely held in contact with the skin by a semi-occlusive dressing.
- Exposure Period: After a 4-hour exposure period, remove the gauze patches and any residual test substance.
- Observation: Examine the treated skin for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

- Scoring: Grade the skin reactions for erythema/eschar and edema formation according to a standardized scoring system (e.g., Draize scale).
- Classification: Calculate the primary irritation index. The substance is classified as an irritant based on the mean scores from the animals.[5]

Protocol 4.3: Evaluation of Anti-inflammatory Activity

This protocol is based on the carrageenan-induced paw edema model in rats, a standard method for screening anti-inflammatory agents.[11]

Objective: To assess the anti-inflammatory effects of **linalyl acetate**.


Materials:

- **Linalyl acetate**
- Male Wistar rats (150-200g)
- 1% Carrageenan solution in saline
- Plethysmometer (for measuring paw volume)
- Vehicle (e.g., saline or appropriate solvent)

Methodology:

- Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week. Fast them overnight before the experiment with free access to water.
- Grouping: Divide animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of **linalyl acetate** (e.g., 25 mg/kg).[11]
- Substance Administration: Administer **linalyl acetate** or the vehicle systemically (e.g., orally or intraperitoneally) to the respective groups.

- Induction of Inflammation: One hour after substance administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
- Measurement of Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (initial volume) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
- Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. The percentage inhibition of edema is calculated by comparing the test groups with the control group. Statistical analysis (e.g., ANOVA) is used to determine significance. The study found that **linalyl acetate**'s effects were less pronounced and more delayed compared to its parent alcohol, linalool, suggesting potential pro-drug behavior.[\[11\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for Carrageenan-Induced Edema Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Linalyl Acetate | C12H20O2 | CID 8294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Linalyl acetate - Wikipedia [en.wikipedia.org]
- 3. Linalyl acetate | 115-95-7 [chemicalbook.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. download.bASF.com [download.bASF.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. linalyl acetate, 115-95-7 [thegoodsentscompany.com]
- 8. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 9. axxence.de [axxence.de]
- 10. Preparation method of linalyl acetate - Eureka | Patsnap [eureka.patsnap.com]
- 11. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Linalyl Acetate (CAS 115-95-7): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1675413#linalyl-acetate-cas-number-115-95-7-technical-data-sheet>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com